Allyl(chloropropyl)dichlorsilan

Übersicht

Beschreibung

Allyl(chloropropyl)dichlorosilane: is an organosilicon compound that has garnered significant interest in organic synthesis due to its versatility in forming carbon-silicon bonds. This compound is particularly valuable in the creation of various organosilicon compounds, which are pivotal in numerous industrial and research applications.

Wissenschaftliche Forschungsanwendungen

Allyl(chloropropyl)dichlorosilane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various organosilicon compounds, which are essential in the production of silicone rubber, resins, coatings, and adhesives.

Biology: Employed in the modification of biomolecules to enhance their stability and functionality.

Medicine: Utilized in the development of drug delivery systems and biomedical devices due to its biocompatibility and ability to form stable bonds with organic molecules.

Industry: Plays a crucial role in the production of silicone-based materials, which are used in a variety of industrial applications, including sealants, lubricants, and insulating materials.

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allyl(chloropropyl)dichlorosilane can be synthesized through the hydrosilylation reaction of allyl chloride with trichlorosilane in the presence of a platinum-containing catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, the production of allyl(chloropropyl)dichlorosilane often involves the direct reaction of trichlorosilane with allyl chloride. The process is catalyzed by a platinum-containing polymeric organosiloxane-ammonium compound, which enhances the efficiency and selectivity of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: Allyl(chloropropyl)dichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.

Hydrosilylation: The addition of hydrosilanes to alkenes, which is a key reaction in the production of organosilicon compounds.

Common Reagents and Conditions:

Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.

Catalysts: Platinum-based catalysts are frequently employed in hydrosilylation reactions to enhance reaction rates and selectivity.

Major Products:

Silanols: Formed through hydrolysis.

Organosilicon Compounds: Produced via hydrosilylation and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Allyltrichlorosilane: An organosilicon compound with a similar structure but contains three chlorine atoms bonded to silicon.

Chlorosilane: A group of reactive, chlorine-containing compounds related to silane.

Uniqueness: Allyl(chloropropyl)dichlorosilane is unique due to its bifunctional nature, containing both allyl and chloropropyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in the synthesis of complex organosilicon compounds .

Biologische Aktivität

Allyl(chloropropyl)dichlorosilane (ACDCS) is a versatile organosilicon compound with significant implications in synthetic chemistry and potential biological activity. This article explores its biological activity, mechanisms, and applications based on diverse scientific sources.

Chemical Structure and Properties

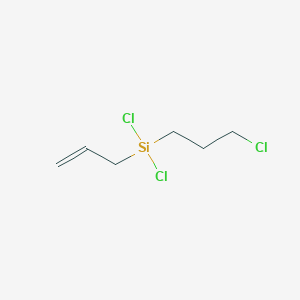

Allyl(chloropropyl)dichlorosilane is characterized by the formula CHClSi. Its structure includes an allyl group (CH) and a chloropropyl group (CHCl), which contribute to its reactivity and biological interactions. The presence of two chlorinated sites makes it a potential electrophile, capable of undergoing nucleophilic substitutions and polymerization reactions.

Mechanism of Biological Activity

The biological activity of ACDCS can be attributed to several mechanisms:

- Electrophilic Reactivity : The chlorinated sites in ACDCS can react with nucleophiles, including biological macromolecules such as proteins and nucleic acids. This reactivity could lead to modifications that alter cellular functions.

- Silanol Formation : Upon hydrolysis, ACDCS can produce silanols, which may exhibit different biological properties compared to the parent compound. Silanols are known for their potential in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.

- Polymerization : ACDCS can participate in radical polymerization processes, potentially leading to the formation of biocompatible materials that can be utilized in drug delivery systems or as scaffolds in tissue engineering.

Cytotoxicity and Antimicrobial Activity

Research indicates that organosilicon compounds, including ACDCS, may possess cytotoxic properties against various cancer cell lines. For example:

- Case Study 1 : A study evaluated the cytotoxic effects of various chlorosilanes, including ACDCS, on human cancer cell lines. The results showed that ACDCS exhibited significant cytotoxicity at concentrations above 50 µM, suggesting its potential as an anti-cancer agent .

- Case Study 2 : Another investigation focused on the antimicrobial properties of silanes. ACDCS demonstrated inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Biocompatibility and Applications

The biocompatibility of ACDCS-derived materials has been assessed in several studies:

- Case Study 3 : In vitro studies on silane-based polymers showed favorable cell adhesion and proliferation characteristics, indicating their suitability for biomedical applications .

- Case Study 4 : Research on silane coatings for medical devices revealed that modifications with ACDCS improved the surface properties, enhancing biocompatibility while reducing bacterial adhesion .

Applications in Pharmaceutical Chemistry

ACDCS serves as an important intermediate in the synthesis of various biologically active compounds:

- Synthesis of Homoallylic Amines : The reaction of ACDCS with benzoylhydrazones has been explored for the synthesis of homoallylic amines, which possess notable pharmacological activities .

- Chiral Catalysis : ACDCS derivatives are being investigated for their role in asymmetric synthesis, contributing to the development of enantioenriched pharmaceuticals .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Significant against cancer cell lines at >50 µM |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Biocompatibility | Favorable cell adhesion and proliferation |

| Synthesis Potential | Useful in creating homoallylic amines |

| Chiral Catalysis | Involved in asymmetric synthesis |

Eigenschaften

IUPAC Name |

dichloro-(3-chloropropyl)-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c1-2-5-10(8,9)6-3-4-7/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFRHHCUWMNSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CCCCl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628865 | |

| Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166970-54-3 | |

| Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.